![molecular formula C14H23N5 B11737632 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. For instance, the reaction can be carried out in the presence of acetic acid or sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis is also common in industrial settings to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, analgesic, and antitumor properties.
Industry: Utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carboxamide
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure with specific methyl and isobutyl substitutions. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C14H23N5 |
|---|---|
Poids moléculaire |
261.37 g/mol |
Nom IUPAC |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)8-19-9-13(12(4)17-19)15-7-14-11(3)6-16-18(14)5/h6,9-10,15H,7-8H2,1-5H3 |
Clé InChI |
RLSQALBZQODRTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)CNC2=CN(N=C2C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737549.png)
![N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11737564.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)
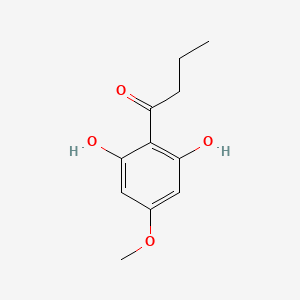
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737581.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737603.png)
![3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11737607.png)
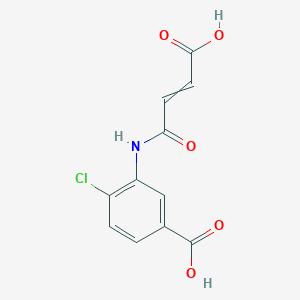
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737619.png)
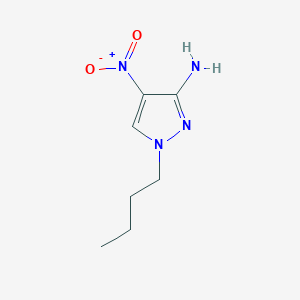
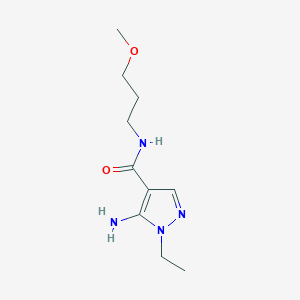
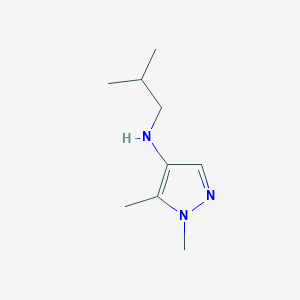
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737637.png)
